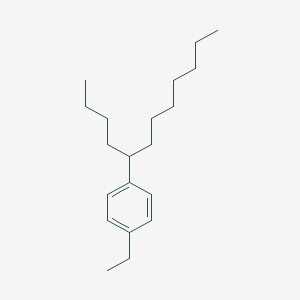
1-(Dodecan-5-YL)-4-ethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dodecan-5-YL)-4-ethylbenzene is an organic compound characterized by a benzene ring substituted with a dodecyl group at the 5th position and an ethyl group at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dodecan-5-YL)-4-ethylbenzene typically involves the alkylation of ethylbenzene with a dodecyl halide under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
[ \text{C}_2\text{H}_5\text{C}6\text{H}4 + \text{C}{12}\text{H}{25}\text{X} \xrightarrow{\text{AlCl}_3} \text{C}_2\text{H}_5\text{C}6\text{H}4\text{C}{12}\text{H}{25} + \text{HX} ]
Where ( \text{X} ) is a halogen (e.g., chlorine or bromine).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of high-purity reactants and catalysts is crucial for achieving high selectivity.
Análisis De Reacciones Químicas
Types of Reactions
1-(Dodecan-5-YL)-4-ethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of dodecan-5-yl-4-ethylbenzoic acid.
Reduction: Formation of 1-(dodecan-5-yl)-4-ethylcyclohexane.
Substitution: Formation of 1-(dodecan-5-yl)-4-ethyl-2-chlorobenzene.
Aplicaciones Científicas De Investigación
1-(Dodecan-5-YL)-4-ethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Dodecan-5-YL)-4-ethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrophobic dodecyl chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. The ethylbenzene moiety can participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(Dodecan-5-YL)-4-methylbenzene: Similar structure but with a methyl group instead of an ethyl group.
1-(Dodecan-5-YL)-4-propylbenzene: Similar structure but with a propyl group instead of an ethyl group.
1-(Dodecan-5-YL)-4-isopropylbenzene: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness
1-(Dodecan-5-YL)-4-ethylbenzene is unique due to the specific combination of the dodecyl and ethyl groups, which confer distinct physical and chemical properties. This combination affects the compound’s solubility, reactivity, and interaction with biological systems, making it a valuable molecule for various applications.
Propiedades
Número CAS |
68639-89-4 |
|---|---|
Fórmula molecular |
C20H34 |
Peso molecular |
274.5 g/mol |
Nombre IUPAC |
1-dodecan-5-yl-4-ethylbenzene |
InChI |
InChI=1S/C20H34/c1-4-7-9-10-11-13-19(12-8-5-2)20-16-14-18(6-3)15-17-20/h14-17,19H,4-13H2,1-3H3 |
Clave InChI |
RMALPAFWMSTGKP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(CCCC)C1=CC=C(C=C1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


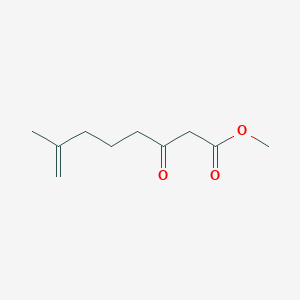
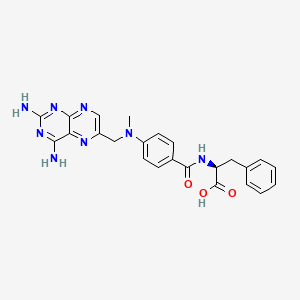

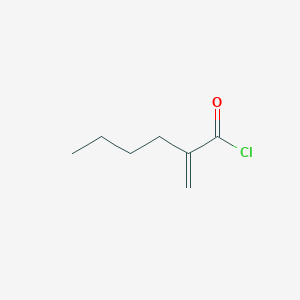
![N'-[2-(4-Chlorophenyl)ethyl]-N,N-dimethylurea](/img/structure/B14478551.png)
![[2-(Benzenesulfonyl)-1-ethoxyethyl]benzene](/img/structure/B14478555.png)
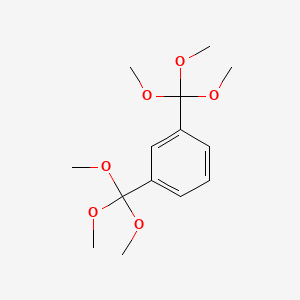
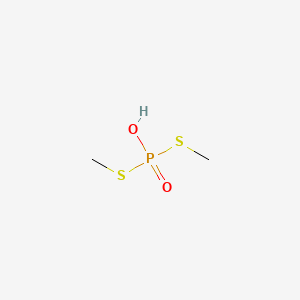
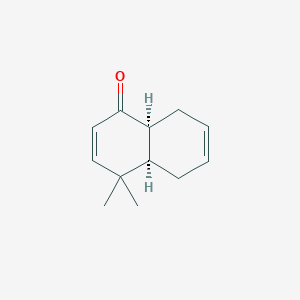
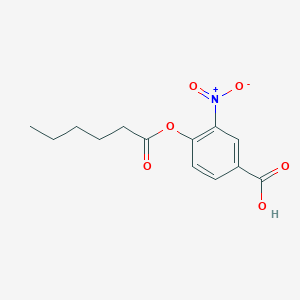
![2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B14478589.png)

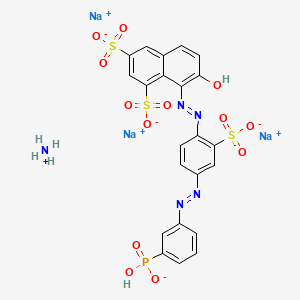
![1-[Fluoro(dimethyl)silyl]-2,2,4,4,6,6-hexamethyl-3-(trimethylsilyl)-1,3,5,2,4,6-triazatrisilinane](/img/structure/B14478610.png)
